Cefazedone Impurity 12
CAS No.: 184696-69-3
Cat. No.: VC0193754
Molecular Formula: C8H8N2O3S
Molecular Weight: 212.23 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 184696-69-3 |
|---|---|
| Molecular Formula | C8H8N2O3S |
| Molecular Weight | 212.23 g/mol |
| IUPAC Name | (4R,5R)-4-amino-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-ene-3,11-dione |
| Standard InChI | InChI=1S/C8H8N2O3S/c9-4-6(11)10-5-3(1-13-8(5)12)2-14-7(4)10/h4,7H,1-2,9H2/t4-,7-/m1/s1 |
| Standard InChI Key | PEXXBWBJJAMURF-CLZZGJSISA-N |
| Isomeric SMILES | C1C2=C(C(=O)O1)N3[C@@H]([C@@H](C3=O)N)SC2 |
| Canonical SMILES | C1C2=C(C(=O)O1)N3C(C(C3=O)N)SC2 |
Introduction
Chemical Identity and Structural Characteristics
Cefazedone Impurity 12 is chemically identified by the CAS number 184696-69-3. It is also known by the synonym Desacetyl-7-ACA lactone and has the molecular formula C8H8N2O3S with a molecular weight of 212.23 g/mol . The IUPAC name for this compound is (5aR,6R)-6-amino-5a,6-dihydro-3H,7H-azeto[2,1-b]furo[3,4-d]thiazine-1,7(4H)-dione . This chemical structure represents a modified form of the parent cephalosporin nucleus that results from specific degradation pathways.
The compound possesses a unique tricyclic structure that includes a fused ring system containing a thiazine moiety, which is characteristic of cephalosporin antibiotics. Its chemical structure can be represented using both canonical and isomeric SMILES notations:
| Notation Type | SMILES Representation |
|---|---|
| Canonical SMILES | C1C2=C(C(=O)O1)N3C(C(C3=O)N)SC2 |
| Isomeric SMILES | C1C2=C(C(=O)O1)N3C@@HSC2 |
Table 1: SMILES Notations for Cefazedone Impurity 12
The stereochemistry of this compound is specifically defined by the (5aR,6R) configuration, which significantly influences its chemical behavior and biological activity. This configuration is crucial for understanding its relationship to the parent compound and other related impurities.
Formation Mechanisms and Synthesis Pathways
The formation of Cefazedone Impurity 12 primarily occurs through degradation processes during the synthesis or storage of cefazedone. The synthesis of cefazedone involves several complex steps that may inadvertently lead to the generation of impurities. The primary synthetic route includes the reaction of 7-aminocephalosporanic acid with various acylating agents under controlled conditions. During these processes, environmental factors such as temperature, pH, light exposure, and reaction conditions can lead to the generation of Cefazedone Impurity 12 as a byproduct.
A key mechanism in the formation of this impurity involves lactone formation. Upon degradation, cefazedone can undergo a series of transformations including hydrolysis, decarboxylation, and ring closure, ultimately leading to the formation of the lactone structure characteristic of Cefazedone Impurity 12 . This process shows similarities to degradation pathways observed in other cephalosporin antibiotics such as cefdinir .
The specific degradation pathway can be influenced by pH conditions. Research indicates that acidic conditions can promote the degradation of cefazedone through hydrolysis, potentially leading to the formation of Cefazedone Impurity 12 . Similarly, photolytic degradation has been identified as another pathway that can contribute to impurity formation in cephalosporin compounds .
Analytical Detection Methods
HPLC Methods
High-Performance Liquid Chromatography (HPLC) remains the gold standard for detecting and quantifying Cefazedone Impurity 12 in pharmaceutical formulations. Gradient elution techniques have proven particularly effective for analyzing impurities in cefazedone preparations. These methods typically employ a mixture of acetonitrile and phosphate buffer as the mobile phase, with a flow rate of 1 ml/min for optimal separation .
The advantage of gradient elution includes:
-
Improved peak resolution and separation
-
Enhanced peak shape with reduced tailing
-
Increased sensitivity
-
Shorter analysis time
A typical HPLC method for detecting Cefazedone Impurity 12 might utilize a C18 column with UV detection at approximately 254-280 nm . The retention time of the impurity relative to the main compound (RRT) serves as an important identifier for monitoring purposes.
Mass Spectrometry Approaches
Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provide powerful tools for the identification and structural confirmation of Cefazedone Impurity 12. These techniques offer superior sensitivity and specificity compared to conventional HPLC methods.
MS/MS fragmentation patterns can provide valuable structural information about the impurity. For cephalosporin impurities similar to Cefazedone Impurity 12, fragment ions typically correspond to the breakdown of the β-lactam ring structure, loss of CO2, and cleavage of side chains . These characteristic fragmentation patterns aid in confirming the identity of the impurity.
Method Validation Considerations
Validation of analytical methods for Cefazedone Impurity 12 typically addresses the following parameters:
-
Linearity across a concentration range relevant to pharmaceutical analysis
-
Limit of detection (LOD) and limit of quantification (LOQ)
-
Precision (repeatability and intermediate precision)
-
Accuracy (recovery studies)
-
Specificity/selectivity
-
Solution stability
Research indicates that sample solutions containing cephalosporin impurities may show instability at room temperature but remain stable for at least 15 hours when stored at 6°C . This highlights the importance of proper sample handling during analysis.
Comparative Analysis with Related Compounds
Cefazedone Impurity 12 shares structural similarities with other cephalosporin derivatives and their respective impurities. Understanding these relationships helps in establishing appropriate control strategies and analytical methods.
| Compound | CAS Number | Relationship to Cefazedone Impurity 12 |
|---|---|---|
| Cefazolin | 61377-45-3 | Similar cephalosporin core structure; different side chains |
| Cefdinir | 82327-06-0 | Shares comparable degradation pathways |
| Cefepime | 112811-64-0 | Fourth-generation cephalosporin with different side chains |
| MMTD (5-methyl-1,3,4-thiadiazol-2-thiol) | Not specified | Known toxic degradation product in cephalosporins |
| Cefazedone | 56187-47-4 | Parent compound |
Table 2: Comparative Analysis of Related Cephalosporin Compounds
Other cephalosporin impurities that have been characterized in similar ways include:
These compounds are typically monitored alongside Cefazedone Impurity 12 in quality control analyses of cephalosporin antibiotics.
Pharmaceutical Quality Control and Regulatory Considerations
Stability Considerations
The stability of cephalosporin antibiotics, including cefazedone, is a critical factor in pharmaceutical quality control. Studies have indicated that impurity levels may increase during storage, particularly for certain degradation products. For example, one impurity with a relative retention time (RRT) of 0.896 showed an increase from 0.05% to 0.09% over a three-year period, though this remained well below the specified limits .
Forced degradation studies under various conditions (acid, base, oxidative, photolytic) provide valuable insights into the formation of impurities like Cefazedone Impurity 12. These studies help establish appropriate storage conditions and shelf-life determinations for cefazedone formulations.
Analytical Method Implementation
Effective quality control requires robust analytical methods for detecting and quantifying Cefazedone Impurity 12. The implementation typically involves:
-
Method validation according to ICH guidelines
-
System suitability testing prior to analysis
-
Use of reference standards for accurate quantification
-
Regular method verification to ensure ongoing suitability
These practices ensure consistent monitoring of impurity levels throughout the product lifecycle, from development through commercial manufacturing.
Research Applications and Future Directions
Cefazedone Impurity 12 serves multiple purposes in pharmaceutical research beyond quality control applications. Its utility extends to:
-
Development and validation of analytical methods
-
Establishment of structure-activity relationships
-
Investigation of degradation mechanisms
-
Reference material for regulatory submissions
Future research directions may include:
-
Advanced characterization using emerging analytical technologies
-
Computational modeling of degradation pathways
-
Development of improved synthetic routes to minimize impurity formation
-
Enhanced toxicological assessment using novel in vitro and in silico methods
These efforts will continue to refine our understanding of Cefazedone Impurity 12 and its significance in pharmaceutical science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume